(3-Methoxypropyl)boronic acid
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Overview
Description
“(3-Methoxypropyl)boronic acid” is a chemical compound with the CAS Number: 1089725-75-6 . It has a molecular weight of 117.94 and its IUPAC name is 3-methoxypropylboronic acid .
Synthesis Analysis
The synthesis of boronic acids is traditionally sequential, synthetically demanding, and time-consuming, which leads to high target synthesis times and low coverage of the boronic acid chemical space .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H11BO3/c1-8-4-2-3-5 (6)7/h6-7H,2-4H2,1H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to interact with amines/carboxylic acids and borinic acids, boronic acids, and boric acid . These interactions are highly likely to take place in catalytic amidation reactions .Physical And Chemical Properties Analysis
“this compound” is a powder and it is stored at a temperature of 4 degrees .Mechanism of Action
Target of Action
(3-Methoxypropyl)boronic acid, like other boronic acids, primarily targets carbon-based compounds, particularly those containing hydroxyl groups . The boronic acid moiety forms reversible covalent bonds with 1,2- and 1,3-diols , which are present in various biological molecules, making it a versatile tool in chemical biology .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets via the formation of boronate esters . In the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, the boronic acid acts as a nucleophile . The boronic acid transfers its organic group to palladium, a process known as transmetalation .
Biochemical Pathways
The primary biochemical pathway involving this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The boronic acid moiety is also involved in other transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Pharmacokinetics
Boronic acids in general are known to be relatively stable, readily prepared, and generally environmentally benign . They are also known to be mild electrophiles . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds . Boronic acids are also investigated as reversible covalent inhibitors, suggesting potential applications in drug design .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for example, requires mild and functional group tolerant reaction conditions . The stability of the boronic acid may also be influenced by factors such as temperature
Safety and Hazards
Future Directions
Boronic acids, including “(3-Methoxypropyl)boronic acid”, are increasingly being utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of boronic acid research is likely to continue in these directions, with a focus on developing new chemistries using boron to fuel emergent sciences .
properties
IUPAC Name |
3-methoxypropylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO3/c1-8-4-2-3-5(6)7/h6-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCJYSDRWIJCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCOC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1089725-75-6 |
Source
|
Record name | (3-methoxypropyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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